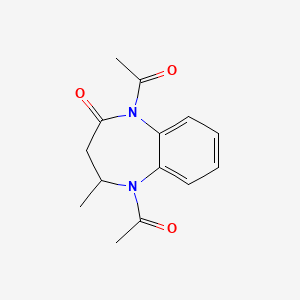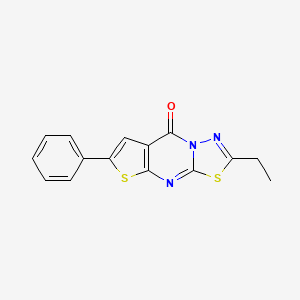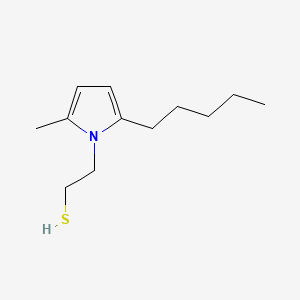
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Méthodes De Préparation
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-pentylpyrrole with ethanethiol under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The ethanethiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: The compound’s derivatives have potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 2-methyl-: This compound lacks the ethanethiol and pentyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrole, 2-ethyl-1-methyl-: This compound features an ethyl group instead of a pentyl group, leading to variations in its physical and chemical behavior.
2-ethynyl-1-methyl-1H-pyrrole: This compound contains an ethynyl group, which significantly alters its reactivity compared to 1H-Pyrrole-1-ethanethiol, 2-methyl-5-pentyl-.
Propriétés
Numéro CAS |
153687-02-6 |
|---|---|
Formule moléculaire |
C12H21NS |
Poids moléculaire |
211.37 g/mol |
Nom IUPAC |
2-(2-methyl-5-pentylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C12H21NS/c1-3-4-5-6-12-8-7-11(2)13(12)9-10-14/h7-8,14H,3-6,9-10H2,1-2H3 |
Clé InChI |
TXKHTBIOMVKBCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(N1CCS)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


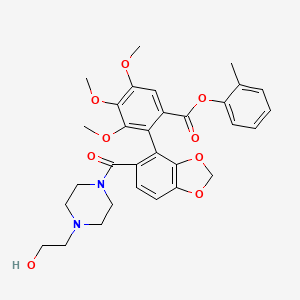

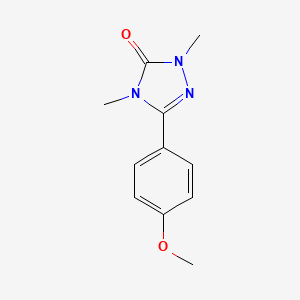
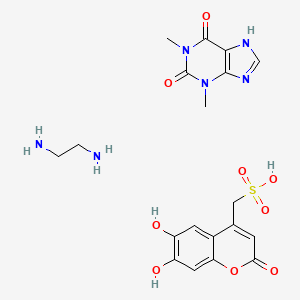

![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;(9-ethyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)-methylcarbamic acid](/img/structure/B12730805.png)
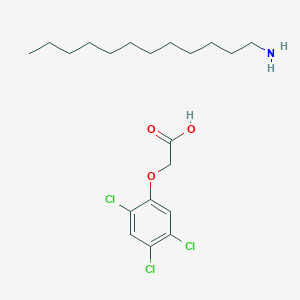




![(E)-but-2-enedioic acid;N-[3-(3,4-dihydro-2H-thiochromen-8-yloxy)propyl]-5-methoxy-N-propyl-3,4-dihydro-2H-chromen-3-amine](/img/structure/B12730832.png)
